molecular formula C14H12Cl2N6O2 B6533225 N-(3,4-dichlorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1058197-42-4

N-(3,4-dichlorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No. B6533225
CAS RN: 1058197-42-4
M. Wt: 367.2 g/mol
InChI Key: JYCPCLGCSKDOEN-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dichlorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and can be used as a template for designing new inhibitors .


Synthesis Analysis

The synthesis of similar compounds often involves one-pot multicomponent reactions . For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidinone ring .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The IR and NMR spectra can provide information about the functional groups present in the molecule . High-resolution mass spectrometry can also be used to determine the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its triazolopyrimidine core. For example, the reaction of similar compounds with 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yields corresponding pyrazolopyrimidine derivatives .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N6O2/c1-2-22-13-12(19-20-22)14(24)21(7-17-13)6-11(23)18-8-3-4-9(15)10(16)5-8/h3-5,7H,2,6H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCPCLGCSKDOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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